4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Overview
Description
4-Bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol is a complex organic compound that features a bromine atom, a phenol group, and an imidazole ring with diphenyl substitutions
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, have been reported to show a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known for their ability to interact with biological targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the imidazole ring, a five-membered heterocyclic moiety, contributes to the compound’s chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Safety and Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Biochemical Analysis
Biochemical Properties
4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates, and with proteins like hemoglobin, where it can bind to the heme group and affect oxygen binding and release .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to downstream effects on cell signaling and gene expression. Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to modulate the activity of metalloproteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been identified, where the compound’s impact shifts from therapeutic to toxic at specific concentration levels. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic transformations can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and efflux. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Diphenyl Substitution: The diphenyl groups can be introduced through a series of substitution reactions involving phenyl halides and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Shares the imidazole ring and bromine substitution but lacks the diphenyl groups.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Similar structure but without the bromine atom.
Uniqueness: 4-Bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol is unique due to the combination of the bromine atom, phenol group, and diphenyl-substituted imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-16-11-12-18(25)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13,25H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWPVJUHHWJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420873 | |
Record name | Phenol, 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328031-75-0 | |
Record name | Phenol, 4-bromo-2-(4,5-diphenyl-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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